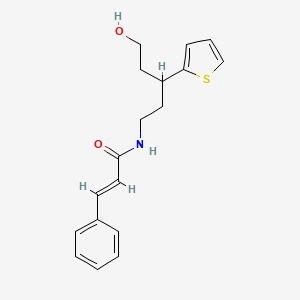

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)cinnamamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)cinnamamide is a compound that features a thiophene ring, a hydroxy group, and a cinnamamide moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)cinnamamide typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Introduction of the Hydroxy Group: The hydroxy group can be introduced through hydroxylation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.

Attachment of the Cinnamamide Moiety: The final step involves the coupling of the thiophene derivative with cinnamic acid or its derivatives, typically using amide bond formation reactions facilitated by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)cinnamamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.

Reduction: The cinnamamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent

Reduction: LiAlH4, NaBH4

Substitution: Bromine, nitric acid

Major Products Formed

Oxidation: Formation of carbonyl derivatives

Reduction: Formation of amine derivatives

Substitution: Formation of halogenated or nitrated thiophene derivatives

Applications De Recherche Scientifique

Tyrosinase Inhibition

One of the most significant applications of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)cinnamamide is its role as a synthetic inhibitor of tyrosinase, an enzyme crucial for melanin biosynthesis. Tyrosinase inhibitors are valuable in treating hyperpigmentation disorders and developing cosmetic products aimed at skin lightening.

- Mechanism of Action : The compound exhibits a competitive inhibition mechanism against tyrosinase, with reported IC50 values indicating strong inhibitory activity. For instance, similar compounds have shown IC50 values ranging from 0.006 µM to 3.88 µM, demonstrating a robust capacity to inhibit both monophenolase and diphenolase activities of the enzyme .

Antioxidant Properties

This compound has been observed to possess significant antioxidant properties. This is particularly relevant in the context of neuroprotection and the management of oxidative stress-related conditions.

- Research Findings : The compound has shown the ability to scavenge free radicals effectively, including 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals. This antioxidative profile suggests potential applications in neurodegenerative diseases such as Parkinson's disease, where oxidative stress plays a critical role .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of cinnamamide derivatives, including this compound. Compounds within this class have demonstrated varying degrees of antibacterial and antifungal activities.

- Case Study : A study evaluating synthetic cinnamides showed that certain derivatives exhibited significant antibacterial effects against common pathogens, suggesting that this compound could be explored further for its antimicrobial properties .

Case Study 1: Neuroprotective Effects

In vitro and in vivo studies have demonstrated that compounds similar to this compound can protect neuronal cells from oxidative damage. These findings support the compound's potential as a therapeutic agent for neurodegenerative diseases.

- Experimental Design : In one study, neuronal cell lines treated with the compound showed reduced levels of reactive oxygen species (ROS) and improved cell viability compared to untreated controls .

Case Study 2: Skin Lightening Formulations

The efficacy of this compound as a skin-lightening agent was evaluated through clinical trials involving subjects with hyperpigmentation.

Mécanisme D'action

The mechanism of action of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)cinnamamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, contributing to its biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings and exhibit various pharmacological properties.

Cinnamamide Derivatives: Compounds like cinnamic acid and its derivatives, known for their antimicrobial and antioxidant activities.

Uniqueness

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)cinnamamide is unique due to its combined structural features of thiophene and cinnamamide, which confer distinct chemical reactivity and potential biological activities.

Activité Biologique

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)cinnamamide is a derivative of cinnamic acid, which has garnered attention for its diverse biological activities. This compound is part of a larger class of cinnamic acid derivatives that have been studied for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : Compounds similar to cinnamamide derivatives have been shown to inhibit matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis and tissue remodeling .

- Antioxidant Activity : Cinnamamide derivatives can activate the Nrf2/ARE pathway, leading to increased expression of antioxidant genes such as NAD(P)H quinone oxidoreductase 1 and heme oxygenase-1 .

Antimicrobial Activity

Cinnamic acid derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and fungal pathogens such as Candida albicans.

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| This compound | TBD | S. aureus |

| Cinnamic Acid Derivative 1 | 726.36 | Candida albicans |

| Cinnamic Acid Derivative 2 | 550.96 | Aspergillus flavus |

Anticancer Activity

Research indicates that cinnamic acid derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, compounds with structural similarities to this compound have shown efficacy against various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

Case Studies

- Cytotoxicity Studies : In vitro studies demonstrated that this compound exhibits low cytotoxicity in normal human cell lines while maintaining significant efficacy against cancerous cells.

- In Vivo Efficacy : Animal models treated with cinnamic acid derivatives showed reduced tumor sizes and improved survival rates compared to control groups, highlighting the therapeutic potential of these compounds in cancer treatment.

Propriétés

IUPAC Name |

(E)-N-(5-hydroxy-3-thiophen-2-ylpentyl)-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2S/c20-13-11-16(17-7-4-14-22-17)10-12-19-18(21)9-8-15-5-2-1-3-6-15/h1-9,14,16,20H,10-13H2,(H,19,21)/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTXNYSIMCBWHRN-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NCCC(CCO)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NCCC(CCO)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.